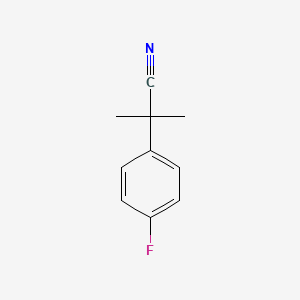

2-(4-Fluorophenyl)-2-methylpropanenitrile

Description

Significance of the Nitrile Functionality in Contemporary Organic Synthesis

Diverse Reactivity Profiles of the Cyano Group in Synthetic Strategies

The carbon-nitrogen triple bond endows the nitrile group with a rich and varied reactivity profile. ebsco.comresearchgate.net The electronegative nitrogen atom polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This inherent reactivity allows nitriles to participate in a wide array of transformations.

Key reactions involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, serving as valuable precursors to these important functional groups. ebsco.comnumberanalytics.com

Reduction: The cyano group can be reduced to form primary amines using powerful reducing agents like lithium aluminum hydride, or to aldehydes under specific conditions. fiveable.menumberanalytics.com

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, readily add to the electrophilic carbon of the nitrile to form ketones after a hydrolytic workup. fiveable.me

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, which are powerful methods for constructing complex carbo- and heterocyclic frameworks. researchgate.netnih.gov

Table 1: Key Transformations of the Nitrile Functional Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid / Amide |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone |

| Cycloaddition | Dienes, Azides, etc. | Heterocycles |

Role as a Versatile Synthetic Intermediate and Directing Group

Beyond its direct transformations, the nitrile group is a highly valued synthetic intermediate. nih.gov Its ability to be converted into a range of other functionalities makes it a strategic linchpin in multi-step syntheses. researchgate.net For instance, the synthesis of numerous pharmaceuticals and bioactive molecules leverages the nitrile group as a key building block. numberanalytics.comnih.gov

Furthermore, the nitrile group can function as a directing group in C-H bond functionalization reactions. researchgate.netnih.gov This capability allows for the selective introduction of new substituents at positions on an aromatic ring that might otherwise be difficult to access, thereby enhancing synthetic efficiency and control. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEIWAZNZTXYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Profound Impact of Fluorine Substitution in Organofluorine Chemistry

The introduction of fluorine into organic molecules has a transformative effect on their properties, a fact that has propelled organofluorine chemistry to the forefront of chemical research, particularly in medicinal chemistry and materials science. numberanalytics.comnih.gov An estimated 20% of all pharmaceuticals contain fluorine. wikipedia.org

Theoretical Influence of Fluorine on Molecular Reactivity and Stability

Fluorine's unique properties, stemming from its status as the most electronegative element, fundamentally alter the electronic landscape of a molecule. tandfonline.com

Key effects of fluorine substitution include:

Enhanced Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of around 109 kcal/mol. lew.ronih.gov This exceptional strength often imparts increased metabolic and thermal stability to fluorinated compounds. tandfonline.comnih.gov

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, for example, by reducing the basicity of amines. tandfonline.com

Modified Reactivity: By altering electron distribution, fluorine can influence the reactivity of adjacent functional groups. tandfonline.com While often increasing stability, in certain contexts, fluorine can also facilitate specific reactions or stabilize reactive intermediates. rsc.orgrsc.org

Increased Lipophilicity: Fluorine substitution, particularly in the form of trifluoromethyl (CF₃) groups, generally increases a molecule's lipophilicity, which can affect its solubility and ability to cross biological membranes. lew.ro

Table 2: Comparative Properties of Hydrogen vs. Fluorine Substitution

| Property | Hydrogen (C-H) | Fluorine (C-F) |

| van der Waals Radius | 1.20 Å | 1.47 Å |

| Electronegativity (Pauling) | 2.20 | 3.98 |

| Bond Dissociation Energy | ~98 kcal/mol | ~109 kcal/mol |

| Influence on Acidity | Minimal | Increases acidity of nearby protons |

Advancements in Methodologies for Incorporating Fluorine into Organic Scaffolds

The growing importance of fluorinated compounds has spurred the development of a diverse toolkit of fluorination methods. news-medical.net These reactions can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach involves the use of a fluoride (B91410) ion (F⁻) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group. numberanalytics.comnumberanalytics.com It is a common method for synthesizing aliphatic fluorides. youtube.com

Electrophilic Fluorination: These methods utilize reagents that deliver a formal "F⁺" equivalent to a nucleophilic substrate. lew.ro Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for the fluorination of arenes, alkenes, and enolates. numberanalytics.comyoutube.com

The development of these and other advanced techniques, including radical fluorination, has made the synthesis of complex fluorinated molecules more accessible and precise. numberanalytics.com

Positioning 2 4 Fluorophenyl 2 Methylpropanenitrile Within Current Academic Synthetic and Mechanistic Studies

De Novo Synthesis Approaches to the Target Compound

De novo synthesis provides a flexible framework for constructing the target molecule from simple, readily available precursors. The strategic planning of such a synthesis is paramount for efficiency and yield.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler starting materials. For this compound, two primary strategic disconnections are considered logical pathways for its construction.

Disconnection A (C-Aryl Bond): The first disconnection is at the C-C bond between the quaternary carbon and the 4-fluorophenyl ring. This approach suggests an α-arylation reaction, coupling a 4-fluorophenyl electrophile (or nucleophile) with an isobutyronitrile (B166230) synthon. This is a powerful strategy that leverages modern cross-coupling chemistry.

Disconnection B (C-Alkyl Bonds): An alternative disconnection breaks the bonds between the α-carbon and the two methyl groups. This leads to a precursor such as 4-fluorophenylacetonitrile (B56358). The quaternary center is then constructed in the forward synthesis by a double alkylation of the benzylic carbon. This route is often practical due to the acidity of the α-protons adjacent to both the nitrile and the aromatic ring.

A third, less common, disconnection could involve the installation of the nitrile group onto a pre-existing quaternary carbon structure. Each of these strategies informs the choice of specific reactions and starting materials discussed in the following sections.

Formation of the Quaternary Carbon Center at the α-Position to the Nitrile

The construction of an all-carbon quaternary center, particularly one adjacent to a nitrile group, is a common challenge in organic synthesis. A highly effective method for achieving this is through the sequential alkylation of an arylacetonitrile precursor.

Following Disconnection B from the retrosynthetic analysis, the synthesis starts with 4-fluorophenylacetonitrile. The methylene (B1212753) protons at the α-position are acidic and can be removed by a strong base to form a stabilized carbanion. This nucleophile can then react with an alkylating agent, such as methyl iodide. A second deprotonation and alkylation step completes the formation of the α,α-dimethyl quaternary center.

A documented approach for analogous structures involves the alkylation of benzyl (B1604629) cyanides under phase-transfer catalysis or in the presence of strong bases like sodium hydride in a suitable solvent. For instance, the alkylation of p-chlorobenzyl cyanide, a close structural analog, has been successfully achieved using a strong aqueous sodium hydroxide (B78521) solution with subsequent addition of an alkyl chloride. google.com Similarly, the methylation of nitrophenylacetonitrile has been demonstrated using sodium hydride and methyl iodide in DMF, followed by reduction of the nitro group. This highlights a viable pathway where 4-fluorophenylacetonitrile is first dimethylated to yield the target compound.

Introduction of the 4-Fluorophenyl Moiety via Advanced Cross-Coupling or Substitution Reactions

Introducing the 4-fluorophenyl group can be accomplished either by starting with a molecule already containing this moiety or by attaching it to a preformed structure using cross-coupling reactions.

The most direct method, aligning with the alkylation strategy (2.1.2), is to begin with a commercially available precursor like 4-fluorophenylacetonitrile sigmaaldrich.comsigmaaldrich.com or 4-fluorobenzyl chloride. google.com In the latter case, the synthesis would first involve a nucleophilic substitution to install the nitrile group, followed by the α-alkylation steps.

Alternatively, following Disconnection A, modern palladium-catalyzed cross-coupling reactions offer a powerful tool for forming the aryl-quaternary carbon bond. The α-arylation of nitriles is a well-established process. This would involve the reaction of isobutyronitrile with a 4-fluorophenyl halide (e.g., 1-bromo-4-fluorobenzene) or a related electrophile. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. While the direct α-arylation of nitromethanes has been reported, demonstrating the feasibility of coupling with substrates containing acidic protons, similar conditions can be adapted for nitriles. nih.gov Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another key C-C bond-forming reaction that could be adapted for this purpose, particularly in the synthesis of complex fluorinated biphenyls and related structures. researchgate.net

Contemporary Nitrile Group Installation Techniques

The nitrile functional group is a versatile synthon in organic chemistry. While classical methods remain prevalent, contemporary techniques focus on milder conditions, improved functional group tolerance, and the use of less toxic reagents.

Nucleophilic Substitution: The SN2 reaction between an alkyl halide and a cyanide salt is a fundamental method for nitrile synthesis. wikipedia.org A plausible route to the target compound could start with the synthesis of 2-bromo-2-(4-fluorophenyl)propane, followed by substitution with a cyanide salt. However, the tertiary nature of the substrate might favor elimination over substitution. A more common approach is the cyanation of a benzyl halide, such as 4-fluorobenzyl chloride, using sodium or potassium cyanide. acs.org To mitigate the toxicity of simple alkali metal cyanides, less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been employed in copper- or palladium-catalyzed systems. google.com

Dehydration of Amides: The dehydration of primary amides provides a clean and general route to nitriles. This method avoids the use of cyanide salts altogether. For the target compound, the precursor would be 2-(4-fluorophenyl)-2-methylpropanamide. This amide can be dehydrated using a variety of reagents, with phosphorus(V) oxide (P₄O₁₀) being a classical choice. wikipedia.org More modern and milder dehydrating agents include thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent.

Oxidative Dehydrogenation: Advanced methods also include the oxidation of primary amines. While not the most direct route for this specific target, the development of catalytic systems for converting amines to nitriles represents a significant advancement in nitrile synthesis.

Catalytic and Stereoselective Synthesis of α,α-Disubstituted Nitriles and Fluorinated Analogues

Catalytic methods have revolutionized the synthesis of complex organic molecules by offering high efficiency, selectivity, and atom economy. For α,α-disubstituted nitriles, transition metal catalysis is particularly important for key bond-forming steps.

Transition Metal-Catalyzed Cyanation and Alkylation Strategies

Transition metal catalysis is central to many modern synthetic routes for aryl nitriles and their derivatives. Both the introduction of the nitrile group onto an aromatic ring and the alkylation of nitrile-containing substrates can be achieved with high efficiency using these methods.

Cyanation of Aryl Halides: Palladium- and nickel-catalyzed cyanation of aryl halides are among the most powerful methods for synthesizing aryl nitriles. These reactions have evolved significantly to overcome initial challenges, such as catalyst deactivation by the cyanide anion. A variety of cyanide sources have been explored, moving from highly toxic reagents like KCN and NaCN to safer and more manageable alternatives like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). The choice of ligand is critical for a successful transformation, with various phosphine and N-heterocyclic carbene (NHC) ligands being developed to promote efficient catalytic cycles.

The table below summarizes representative conditions for this key transformation.

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Substrate Scope |

|---|---|---|---|---|---|

| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMF | 80-120 | Aryl Bromides, Iodides |

| NiCl₂(dppe) | - | KCN | NMP | 60 | Aryl Chlorides |

| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | DMF | 130 | Aryl Bromides, Chlorides |

| CuI | - | K₄[Fe(CN)₆] | Toluene | 180 | Benzyl Chlorides |

Alkylation Strategies: Transition metals can also catalyze the formation of the quaternary carbon center. Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols has been reported as an efficient C-C bond-forming reaction. nih.gov For the synthesis of this compound, a palladium-catalyzed α-arylation of isobutyronitrile with a 4-fluorophenyl halide represents a state-of-the-art approach. This type of reaction typically employs a palladium precursor and a specialized ligand designed to facilitate the coupling of enolizable substrates with aryl electrophiles. These methods provide direct access to the target structure, often with high functional group tolerance.

Asymmetric Synthesis Approaches for Chiral Nitrile Precursors

The creation of chiral centers, particularly those bearing a cyano group, is of significant interest for producing enantiomerically enriched building blocks for pharmaceuticals. nih.gov While this compound itself is achiral, the methodologies for synthesizing chiral α-arylnitriles are directly applicable to precursors and analogues.

Key strategies in asymmetric nitrile synthesis include:

Catalytic Asymmetric Hydrocyanation: The addition of hydrogen cyanide across a double bond is a direct method for creating chiral nitriles. Asymmetric hydrocyanation of vinyl arenes using catalysts derived from chiral ligands can produce enantioenriched nitrile products. organic-chemistry.org

Stereoconvergent Cross-Coupling: Nickel-catalyzed Negishi cross-coupling reactions have been successfully employed for the synthesis of α-alkyl-α-aryl nitriles. nih.gov This method can convert racemic α-bromonitriles into highly enantioenriched secondary nitriles by coupling them with organozinc reagents in the presence of a chiral ligand. nih.gov Notably, these reactions can proceed at remarkably low temperatures (e.g., -78 °C) for arylzinc reagents. nih.gov

Biocatalytic Approaches: Aldoxime dehydratases have emerged as powerful biocatalysts for the asymmetric synthesis of nitriles. These enzymes can convert racemic aldoximes into chiral nitriles with high enantiomeric excess (up to >99%). mdpi.com The reaction proceeds in aqueous media under mild conditions, offering a green alternative to traditional chemical methods. mdpi.com

Kinetic Resolution in Ritter Reactions: Chiral nitriles can react with racemic alcohols under the conditions of the Ritter reaction to form diastereoisomeric mixtures of amides. Subsequent hydrolysis yields amines enriched in one enantiomer, demonstrating a kinetic resolution approach. rsc.org

These methods provide a versatile toolkit for accessing chiral nitrile precursors, which are crucial for synthesizing a wide range of biologically active molecules. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Nitriles

| Method | Catalyst/Reagent | Substrate | Key Features |

|---|---|---|---|

| Stereoconvergent Negishi Coupling | Nickel/Chiral Bis(oxazoline) Ligand | Racemic α-Bromonitriles | Forms secondary α-arylnitriles; high enantioselectivity. nih.gov |

| Asymmetric Hydrocyanation | Dual Pd/CuH Catalysis with Oxazole (B20620) | Vinyl Arenes | Cyanide-free method using an oxazole as a nitrile equivalent. organic-chemistry.org |

| Biocatalytic Dehydration | Aldoxime Dehydratase | Racemic Aldoximes | Environmentally friendly; occurs in aqueous media; high enantioselectivity. mdpi.com |

Enantioselective Fluorination Strategies for Related Aromatic Systems

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. organicreactions.orgacs.org Consequently, the development of methods for catalytic, enantioselective fluorination has become a major focus in synthetic chemistry. organicreactions.orgnih.gov These strategies are vital for synthesizing chiral fluorinated analogues of the target compound.

Approaches to enantioselective fluorination can be broadly categorized:

Electrophilic Fluorination: This is the most common strategy, employing electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor in conjunction with a chiral catalyst. acs.orgnih.gov Catalytic systems include:

Transition Metal Catalysis: Chiral transition metal complexes, often involving palladium, copper, or titanium, can activate substrates (e.g., β-keto esters, lactams) towards enantioselective fluorination. acs.orgnih.gov For instance, a Ti(TADDOLato) catalyst has been used for the asymmetric fluorination of α-acyl lactams. nih.gov

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and chiral bis-ureas, can promote highly enantioselective fluorinations of carbonyl compounds. researchgate.net

Nucleophilic Fluorination: This approach is less common but offers a complementary strategy. It involves the use of a nucleophilic fluoride (B91410) source (e.g., KF, BF3·Et2O) with a chiral catalyst to induce asymmetry. researchgate.net For example, a chiral iodine catalyst has been used for the asymmetric nucleophilic fluorination of oxazines. researchgate.net

Although direct enantioselective C-H fluorination of arenes remains a significant challenge, methods are being developed. One novel approach involves the treatment of bicyclic azaarenes with electrophilic fluorinating agents, which leads to a ring-opening reaction that constructs a tertiary carbon-fluorine bond. researchgate.net

Table 2: Selected Catalytic Systems for Enantioselective Electrophilic Fluorination

| Catalyst Type | Example Catalyst/System | Substrate Class | Enantioselectivity (ee) |

|---|---|---|---|

| Transition Metal | Ti(TADDOLato) | α-Acyl Lactams | Up to 87% nih.gov |

| Transition Metal | Chiral Palladium Complex | tert-Butoxycarbonyl Lactones/Lactams | 94–99% nih.gov |

| Organocatalyst | Cinchona Alkaloids / Selectfluor | α-Aryl-tetralones | Up to 74% researchgate.net |

| Organocatalyst | Chiral N-ethyl bis-urea / KF | Imines | High (specific ee not stated) researchgate.net |

Novel Methodologies for Building Fluorinated Arenes with Nitrile Functionality

The direct synthesis of molecules containing both a fluoroarene and a nitrile group is highly desirable. Recent advances have provided new routes that bypass multi-step sequences.

Direct C-H Fluorination: Photoredox catalysis has enabled the direct C–H fluorination of arenes, including those with nitrile functionality, using nucleophilic fluoride sources like [¹⁸F]F⁻. nih.gov This method is compatible with a range of functional groups, including nitriles, esters, and ketones, and proceeds under mild conditions using blue light illumination. nih.gov Another strategy uses nitromethane (B149229) (MeNO₂) as a promoter to activate electrophilic fluorinating agents like NFSI for the C-H fluorination of various arenes. chinesechemsoc.org

Copper-Mediated Fluorination of Boronic Acids: A versatile method for synthesizing fluorinated arenes involves the copper-mediated fluorination of aryl boronic acids. nih.gov This transformation exhibits high functional group tolerance and is effective for a wide range of electron-deficient, electron-neutral, and electron-rich aryl and heteroaryl boronic acids, providing a reliable route to compounds like 3-fluoro-5-((pyridin-3-yl)ethynyl)benzonitrile. nih.gov

Fluorination of Nitro and Nitrile Compounds: Direct fluorination of carbanions derived from nitrile compounds can be achieved using electrophilic reagents like Selectfluor under mild basic conditions. researchgate.net The success of this transformation depends on the careful selection of the base and reaction conditions. researchgate.net

These methodologies represent significant progress in the synthesis of complex fluorinated aromatic nitriles, offering more direct and efficient pathways.

Exploration of Flow Chemistry and Continuous Manufacturing for Nitrile Synthesis

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. nih.gov These benefits are particularly relevant for nitrile synthesis, which can involve hazardous reagents or extreme reaction conditions. rsc.org

Key developments in this area include:

Cyanide-Free Nitrile Synthesis in Flow: The van Leusen reaction, which converts ketones into nitriles using p-tosylmethyl isocyanide (TosMIC), has been successfully adapted to a continuous flow process. rsc.orgrsc.org This cyanide-free method allows for the rapid synthesis of aryl nitriles with short residence times (e.g., 1.5 minutes) and high throughput, making it an attractive strategy for industrial applications. rsc.org

High-Temperature/Pressure Flow Reactions: Continuous-flow protocols have been developed for preparing nitriles directly from carboxylic acids using acetonitrile (B52724) as both the reagent and solvent. acs.orgacs.orgresearchgate.net These reactions are performed under high-temperature (e.g., 350 °C) and high-pressure (e.g., 65 bar) conditions in microreactors, often without the need for a catalyst. acs.orgresearchgate.net Such conditions are difficult and unsafe to achieve in conventional batch reactors but are readily managed in continuous flow systems. acs.org

Catalytic Oxidative Dehydrogenation: The synthesis of nitriles from amines via oxidative dehydrogenation using air as the oxidant has been demonstrated in continuous flow. dtu.dk Solid catalysts, such as RuO₂/Al₂O₃, are employed in packed-bed reactors to facilitate the transformation, offering a sustainable route to nitrile production. dtu.dk

The adoption of flow chemistry for nitrile synthesis is expanding, providing safer, more efficient, and scalable manufacturing processes. nih.gov

Table 3: Examples of Nitrile Synthesis in Continuous Flow

| Reaction Type | Reagents | Conditions | Key Advantage |

|---|---|---|---|

| van Leusen Reaction | Ketone, TosMIC, NaOtBu | 1.5 min residence time | Cyanide-free, rapid, and scalable. rsc.org |

| Acid-Nitrile Exchange | Carboxylic Acid, Acetonitrile | 350 °C, 65 bar (supercritical) | Catalyst-free, direct conversion. acs.orgresearchgate.net |

| Oxidative Dehydrogenation | Amine, Air | RuO₂/Al₂O₃ catalyst | Uses air as a green oxidant. dtu.dk |

Theoretical and Mechanistic Aspects of Structure Reactivity Relationships in 2 4 Fluorophenyl 2 Methylpropanenitrile

Electronic Effects of Substituents (Fluorine, Nitrile, Alkyl Groups)

The electronic character of 2-(4-fluorophenyl)-2-methylpropanenitrile is shaped by the cumulative effects of its substituents, each contributing uniquely to the electron density distribution within the molecule and, consequently, its reactivity.

The substituents on the aromatic ring and the quaternary carbon exert both inductive and resonance effects, which modulate the electron density of the molecule and influence its susceptibility to nucleophilic or electrophilic attack.

Nitrile Group: The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. It exerts a strong -I effect and a -R effect, significantly reducing the electron density on the carbon atom of the nitrile group and the adjacent quaternary carbon. This makes the nitrile carbon electrophilic and susceptible to nucleophilic attack.

Alkyl Groups: The two methyl groups attached to the quaternary carbon are electron-donating through an inductive effect (+I). This effect increases the electron density at the quaternary carbon, which can influence the stability of any potential carbocation intermediate formed at this center.

The interplay of these electronic effects is summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring Reactivity (Electrophilic Attack) |

| 4-Fluoro | -I (strong) | +R (weak) | Deactivating |

| 2-Nitrile | -I (strong) | -R (strong) | Deactivating |

| 2-Methyl | +I (weak) | N/A | Activating |

The electronic effects of the substituents also influence the acidity and basicity of various sites within the molecule.

The nitrile group, being strongly electron-withdrawing, can influence the acidity of any α-protons. However, in this compound, the carbon α to the nitrile group is a quaternary carbon with no protons. Therefore, deprotonation at this position is not possible.

The lone pair of electrons on the nitrogen atom of the nitrile group imparts weak basicity to the molecule. The electron-withdrawing nature of the phenyl group and the fluorine atom can modulate this basicity.

Steric Hindrance and Conformational Flexibility at the Quaternary Center

The presence of a quaternary carbon atom, substituted with a 4-fluorophenyl group, a nitrile group, and two methyl groups, introduces significant steric hindrance around this central carbon. This steric bulk plays a crucial role in dictating the feasibility and rates of chemical reactions involving this center.

Nucleophilic attack at the quaternary carbon is sterically hindered, making SN2-type reactions highly unfavorable. Reactions that proceed through a carbocation intermediate (SN1-type) may be more plausible, as the formation of a planar carbocation can alleviate some of the steric strain.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the kinetics and thermodynamics of reactions involving this compound, particularly for reactions that involve the formation of charged intermediates or transition states.

For a potential SN1-type reaction at the quaternary center, where a carbocation intermediate would be formed, the polarity of the solvent is a critical factor.

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can stabilize both the leaving group (if any) and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy for the ionization step, thereby accelerating the reaction rate.

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile (B52724), and dimethylformamide (DMF) possess dipole moments but lack acidic protons. They are less effective at solvating anions (leaving groups) but can solvate cations. Their effect on SN1 reaction rates can be complex.

Nonpolar Solvents: Nonpolar solvents like hexane and benzene are generally poor choices for reactions involving charged species, as they cannot effectively stabilize the intermediates and transition states, leading to very slow reaction rates.

A study on the solvolysis of a related compound, 4-fluorophenyl chlorothionoformate, demonstrated that the reaction mechanism can shift from a bimolecular addition-elimination pathway to a unimolecular ionization (SN1-type) pathway in highly ionizing aqueous fluoroalcohol mixtures nih.gov. This highlights the significant role of the solvent in directing the reaction course of compounds containing a 4-fluorophenyl group.

The following table summarizes the expected effect of different solvent types on a hypothetical SN1 reaction of this compound.

| Solvent Type | Example | Expected Effect on SN1 Rate | Rationale |

| Polar Protic | Water, Ethanol | Rate Enhancement | Stabilization of carbocation intermediate and leaving group through hydrogen bonding. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate Rate | Solvation of the carbocation intermediate. |

| Nonpolar | Hexane, Benzene | Significant Rate Decrease | Poor stabilization of charged intermediates and transition states. |

Catalytic Mechanisms and the Role of Intermediates in Transformations

Catalysts can play a pivotal role in promoting transformations of this compound that might otherwise be slow or require harsh conditions. The nitrile group, in particular, is susceptible to a variety of catalytic transformations.

One important reaction of nitriles is their hydrolysis to amides and subsequently to carboxylic acids. This reaction can be catalyzed by acids or bases. Transition metal catalysts have also been shown to be effective for the hydration of nitriles to amides under milder conditions. For instance, osmium polyhydride complexes have been shown to catalyze the hydration of aliphatic nitriles acs.org. The mechanism of such catalytic reactions often involves the coordination of the nitrile nitrogen to the metal center, which activates the nitrile group towards nucleophilic attack by water.

Future Research Directions and Potential Applications in Advanced Chemical Synthesis

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis and Transformations

Future research will likely focus on discovering and optimizing catalytic systems to improve the synthesis and subsequent transformations of 2-(4-Fluorophenyl)-2-methylpropanenitrile. While methods for producing α-aryl nitriles exist, advancements are needed to enhance yield, reduce reaction times, and improve selectivity under milder conditions.

Palladium-catalyzed α-arylation of nitriles represents a key area for development. organic-chemistry.org Research into arylpalladium cyanoalkyl complexes has shown that sterically demanding ligands, such as BINAP, can facilitate reductive elimination to form the desired C-C bond in high yields. organic-chemistry.org Future work could explore a wider range of phosphine (B1218219) ligands and palladium precursors to create more active and stable catalysts tailored for fluorinated substrates.

Copper-catalyzed reactions also offer a promising avenue. organic-chemistry.orgnih.gov For instance, copper-catalyzed cyanation of N-tosylhydrazones using thiocyanate as a low-toxicity cyanide source presents a viable alternative to traditional methods. organic-chemistry.org Further investigation into novel copper catalysts, potentially combined with photoredox systems, could lead to enantioselective methods for producing chiral α-aryl nitriles. organic-chemistry.org Additionally, ruthenium-based heterogeneous catalysts, such as Ru/Al₂O₃, have shown efficiency in the aerobic oxidation of amines to nitriles and could be adapted for novel synthetic routes. sci-hub.se

| Catalyst System | Reaction Type | Key Features | Potential Research Direction |

| Palladium/BINAP | α-Arylation of nitriles | Effective for coupling aryl bromides with nitrile anions; high yields and short reaction times. organic-chemistry.org | Development of catalysts for enantioselective couplings and broader substrate scope. organic-chemistry.org |

| Copper/Thiocyanate | Cyanation of N-tosylhydrazones | Utilizes a low-toxicity cyanide source. organic-chemistry.org | Optimization for fluorinated substrates and exploration of photoredox catalysis for asymmetric synthesis. organic-chemistry.org |

| Ruthenium/Al₂O₃ | Aerobic oxidation of amines | Heterogeneous catalyst that can be recycled. sci-hub.se | Application in flow chemistry systems for continuous production of nitrile precursors. dtu.dk |

| Nickel Catalysis | Cyanation of alkyl mesylates | Wide substrate scope and good functional group tolerance. organic-chemistry.org | Adaptation for the synthesis of tertiary benzylic nitriles from different precursors. organic-chemistry.org |

Utilization as a Versatile Building Block for the Synthesis of Complex Organic Architectures

The nitrile functional group is a highly versatile synthetic handle, capable of being transformed into a wide array of other functional groups, making this compound a valuable precursor for complex molecules. rsc.orgresearchgate.net The nitrile moiety can be readily converted into primary amines (via reduction), carboxylic acids (via hydrolysis), amides, ketones, esters, and aldehydes. rsc.org These transformations open pathways to new families of compounds.

This versatility is particularly relevant in medicinal chemistry. Structurally similar compounds are key intermediates in the synthesis of important pharmaceuticals. For example, 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile is a crucial intermediate for the antihistamine Fexofenadine. google.com Similarly, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile serves as a key intermediate for quinoline-based PI3K/mTOR inhibitors used in cancer therapy. researchgate.netatlantis-press.com Given that approximately 30% of drugs in development contain fluorine, the presence of the 4-fluorophenyl group enhances the potential of this building block for creating novel bioactive molecules with improved pharmacological properties. biesterfeld.no

Future research will focus on leveraging this compound in multi-step syntheses to construct novel heterocyclic frameworks and other complex scaffolds. The fluorinated phenyl ring can also be functionalized further through electrophilic or nucleophilic aromatic substitution, adding another layer of synthetic utility.

| Initial Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application |

| Nitrile (-CN) | Reduction (e.g., with LiAlH₄ or H₂/Catalyst) | Primary Amine (-CH₂NH₂) | Synthesis of bioactive amines, ligands. rsc.org |

| Nitrile (-CN) | Hydrolysis (acidic or basic) | Carboxylic Acid (-COOH) | Precursor for esters, amides, and other acid derivatives. rsc.org |

| Nitrile (-CN) | Hydration | Amide (-CONH₂) | Synthesis of stable amide-containing molecules. rsc.org |

| Nitrile (-CN) | Grignard Reaction followed by hydrolysis | Ketone (-C(O)R) | Introduction of new carbon frameworks. rsc.org |

| Nitrile (-CN) | Annulation with diazo compounds | Oxazolyl Sulfonyl Fluoride (B91410) | Creation of unique heterocyclic "warheads" for chemical biology. acs.org |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The transition from batch processing to continuous flow chemistry is a significant trend in modern chemical manufacturing, offering improved safety, scalability, and reproducibility. rsc.orgeuropa.eu The synthesis of nitriles is well-suited for this technology. Continuous flow processes for nitrile synthesis have been developed that are fast, efficient, and scalable, sometimes reducing residence times to mere minutes. rsc.org

Integrating the synthesis and derivatization of this compound into automated flow chemistry platforms is a key future direction. europa.eu Such platforms allow for rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) and reagents, accelerating the discovery of new transformations and the optimization of existing ones. europa.eu The enhanced heat and mass transfer in microreactors can enable the use of highly exothermic or hazardous reactions with greater control, improving the safety profile of processes that might traditionally use toxic reagents like hydrogen cyanide. dtu.dkeuropa.eu This approach is particularly attractive for industrial applications, allowing for the "on-tap" synthesis of valuable nitrile-containing building blocks. rsc.org

Exploration of Sustainable and Green Chemistry Approaches in its Production and Reactions

The pharmaceutical and chemical industries are increasingly focused on adopting sustainable and green practices to minimize environmental impact. jddhs.com Future research concerning this compound will emphasize the development of environmentally benign synthetic methods.

Key areas of focus include:

Cyanide-Free Synthesis : Traditional nitrile syntheses often rely on highly toxic cyanide salts. rsc.org Green alternatives, such as the van Leusen reaction using p-tosylmethyl isocyanide (TosMIC) or using non-toxic cyanide sources like thiocyanate, are being explored. organic-chemistry.orgrsc.org Another approach involves the use of α-amino acids or hexacyanoferrate as universally applicable non-toxic cyanide sources. rsc.org

Green Solvents : Reducing the use of hazardous organic solvents is a core principle of green chemistry. Research into conducting reactions in greener solvents like water, supercritical CO₂, or bio-based solvents will be critical. Solvent-free reaction conditions, potentially using mechanochemical grinding or microwave-assisted techniques, also represent a promising frontier. mdpi.com

Biocatalysis : The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild conditions. mdpi.com The discovery of a "fluorinase" enzyme, which is responsible for the formation of C-F bonds in nature, opens up long-term possibilities for the biotechnological production of fluorinated compounds. nih.gov

PFAS-Free Fluorination : Many methods for introducing fluorine atoms into molecules rely on PFAS reagents, which face increasing regulation. sciencedaily.com Developing synthesis routes that use simpler, environmentally safer fluorine sources like caesium fluoride is a crucial goal for the sustainable production of all fluorinated pharmaceuticals and agrochemicals. sciencedaily.comchemistryworld.com

Advanced Theoretical and Computational Modeling for Predictive Design and Optimization of New Reactions

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting outcomes, thereby reducing the need for extensive trial-and-error experimentation. mit.edu For a molecule like this compound, computational modeling can provide invaluable insights.

Future research in this area will likely involve:

Reaction Mechanism Elucidation : Using techniques like Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies. nrel.gov This helps in understanding why certain catalysts are effective or how selectivity is achieved.

Predictive Modeling : The development of generative AI and machine-learning models can accelerate the discovery of new reactions. mit.edu By training models on vast datasets of known reactions, it's possible to predict the feasibility and potential outcomes of novel transformations involving the target compound. mit.edumit.edu

Catalyst Design : Computational tools can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction between the catalyst and the substrate, researchers can rationally modify the catalyst structure to improve its performance before attempting synthesis in the lab.

Process Optimization : Multiscale modeling can simulate processes from the molecular level up to the reactor scale, helping to optimize conditions for industrial production, particularly in continuous flow systems. nrel.gov

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile in academic research?

Methodological Answer:

Synthesis optimization should focus on reaction selectivity and yield. A plausible route involves nucleophilic substitution or cyanation of a 4-fluorophenyl precursor. For example:

- Use Knoevenagel condensation or Friedel-Crafts alkylation to introduce the methylpropanenitrile group to the fluorophenyl ring.

- Monitor reaction progress via HPLC or GC-MS to detect intermediates and byproducts .

- Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction efficiency.

Data Consideration:

Track substituent effects—fluorine’s electron-withdrawing nature may slow reaction kinetics compared to non-fluorinated analogs. Compare yields with structurally similar compounds like 2-(4-chlorophenyl)-2-methylpropanenitrile to identify trends .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the fluorophenyl group (¹⁹F NMR: δ ~-110 ppm) and methylpropanenitrile moiety (¹H NMR: δ 1.6–1.8 ppm for CH₃ groups) .

- FT-IR : Validate nitrile functionality via C≡N stretching (~2250 cm⁻¹).

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Validation:

Cross-reference data with NIST Standard Reference Database entries for analogous nitriles to confirm spectral assignments .

Advanced Question: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model charge distribution and frontier molecular orbitals.

- Analyze the LUMO energy to predict susceptibility to nucleophilic attack at the nitrile group.

- Compare with experimental data from substituted phenylpropanenitriles to validate computational models .

- Use Molecular Dynamics (MD) Simulations to study solvent effects on reaction pathways.

Data Contradiction Note:

Fluorine’s inductive effect may destabilize transition states in some cases, contradicting predictions from non-fluorinated analogs. Reconcile discrepancies by adjusting steric/electronic parameters in simulations .

Advanced Question: How can researchers resolve contradictory data on the stability of this compound under acidic conditions?

Methodological Answer:

- Design pH-dependent stability studies :

- Expose the compound to buffered solutions (pH 1–12) at 25°C and 40°C.

- Monitor degradation via LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives).

- Compare with structurally related compounds (e.g., 2-(4-hydroxyphenyl)-2-methylpropanenitrile) to isolate fluorine’s role in stability .

Hypothesis Testing:

If nitrile hydrolysis is faster in acidic media than predicted, investigate protonation effects on the nitrile group using UV-Vis spectroscopy or Raman spectroscopy .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to prevent inhalation of vapors (P264+P280+P305+P351+P338) .

- Spill Management : Neutralize with activated charcoal or vermiculite; avoid water to prevent hydrolysis.

Regulatory Note:

Classify waste under EPA guidelines (e.g., nitrile-containing compounds as hazardous) and dispose via licensed facilities .

Advanced Question: What strategies are recommended for investigating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Docking Studies : Use AutoDock Vina to model interactions between the nitrile group and enzyme active sites.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS .

Data Interpretation:

Fluorophenyl groups may enhance binding affinity via hydrophobic interactions, but steric hindrance from the methyl group could reduce efficacy. Compare with 2-(4-fluorophenyl)propanenitrile (lacking the methyl group) to isolate steric effects .

Basic Question: How can researchers validate the scalability of synthetic routes for this compound?

Methodological Answer:

- Conduct Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent volume).

- Perform kinetic studies to identify rate-limiting steps at gram-scale production.

- Use PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .

Scalability Challenge:

Fluorinated intermediates may require specialized reactors (e.g., Hastelloy) to prevent corrosion. Document material compatibility in reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.